molecular formula C14H12N4O3 B1240726 Aminodantrolene CAS No. 14663-28-6

Aminodantrolene

Cat. No.: B1240726
CAS No.: 14663-28-6
M. Wt: 284.27 g/mol
InChI Key: UXUTWFLSENWVIM-FRKPEAEDSA-N
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Description

Aminodantrolene is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Pharmacological Applications

Aminodantrolene, a metabolite of dantrolene, has been studied for its pharmacological properties. Dantrolene itself is primarily used to treat muscle spasticity in conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis. Its mechanism involves acting directly on skeletal muscle to decrease contraction force, without significant effects on neural pathways or muscle fiber membranes. Dantrolene has demonstrated effectiveness in clinical trials, showing superiority over placebo in managing spasticity from various causes, including multiple sclerosis, albeit with varying degrees of effectiveness (Pinder, Brogden, Speight, & Avery, 2020).

Metabolic Pathways and Hepatotoxicity

Research on this compound has focused on its metabolic pathways and potential hepatotoxic effects. This compound is produced through the metabolism of dantrolene by the hepatic MFO system and nitroreductase. It inhibits the hepatic MFO system, and its acetylation blocks these inhibitory effects. The formation of glucuronide and mercapturic acid conjugates is part of the metabolic pathway, with the latter being a detoxification mechanism for dantrolene’s electrophilic metabolite (Arnold, Epps, Cook, & Hamrick, 1983). Another study identified the enzymes responsible for dantrolene metabolism in humans, highlighting the role of aldehyde oxidase 1 (AOX1) and N-acetyltransferase (NAT) 2 in the metabolic process. This understanding is crucial for elucidating the mechanism of dantrolene-induced liver injury (Amano et al., 2018).

Interaction with Muscle Receptors

This compound has also been studied for its interaction with muscle receptors. One study found that dantrolene, azumolene, and this compound inhibited the binding of [3H]PN200-110 to transverse tubule dihydropyridine receptors in skeletal muscle. This suggests a preferential interaction of these drugs with dihydropyridine receptors over ryanodine receptors, providing insights into their mechanism of action (El-Hayek, Parness, Valdivia, Coronado, & Hogan, 1992).

Mechanism of Action

Target of Action

The primary target of Aminodantrolene is the ryanodine receptor, a major calcium release channel of the skeletal muscle sarcoplasmic reticulum . This receptor plays a crucial role in the excitation-contraction coupling in skeletal muscle .

Mode of Action

This compound interacts with its target, the ryanodine receptor, by direct or indirect inhibition . This interaction is fundamental in the molecular action of this compound, leading to a decrease in intracellular calcium concentration .

Biochemical Pathways

This compound affects the biochemical pathways related to the excitation-contraction coupling in skeletal muscle . By inhibiting the ryanodine receptor, it disrupts the normal flow of calcium ions, which are essential for muscle contraction . The downstream effects of this disruption include a decrease in muscle contraction, providing a therapeutic effect in conditions like malignant hyperthermia and muscle spasticity .

Pharmacokinetics

It is known that dantrolene, the parent compound of this compound, is metabolized by liver microsomes to 5-hydroxydantrolene, which itself acts as a skeletal muscle relaxant . Reduction of the nitro moiety of the benzene ring leads to the formation of this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a decrease in intracellular calcium concentration . This results in a depression of the intrinsic mechanisms of excitation-contraction coupling in skeletal muscle . Clinically, this leads to a reduction in muscle spasticity and provides an effective treatment for conditions like malignant hyperthermia .

Biochemical Analysis

Biochemical Properties

Aminodantrolene plays a significant role in biochemical reactions, particularly in the modulation of calcium release from the sarcoplasmic reticulum in skeletal muscle cells. It interacts with the ryanodine receptor, a major calcium release channel, inhibiting its activity and thereby reducing intracellular calcium levels . This interaction is fundamental to its muscle relaxant properties. Additionally, this compound may interact with other proteins and enzymes involved in calcium signaling pathways, although these interactions are less well-characterized.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In skeletal muscle cells, it inhibits the excitation-contraction coupling by reducing calcium release from the sarcoplasmic reticulum . This leads to muscle relaxation and is beneficial in conditions like malignant hyperthermia and muscle spasticity. In neuronal cells, this compound has been shown to provide neuroprotection by inhibiting calcium-induced excitotoxicity . It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating intracellular calcium levels.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ryanodine receptor on the sarcoplasmic reticulum, inhibiting calcium release into the cytoplasm . This inhibition reduces the calcium concentration in the cytosol, preventing the activation of calcium-dependent enzymes and proteins involved in muscle contraction. Additionally, this compound may affect other calcium-binding proteins and enzymes, further contributing to its muscle relaxant and neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to potential degradation . Long-term studies have shown that this compound maintains its muscle relaxant properties over extended periods, although its neuroprotective effects may diminish over time . The stability and degradation of this compound are important considerations for its use in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces muscle contraction and provides neuroprotection without significant adverse effects . At higher doses, this compound can cause toxicity, including hepatotoxicity and renal impairment . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse outcomes.

Metabolic Pathways

This compound is metabolized primarily in the liver through hydroxylation and acetylation pathways . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the conversion of this compound to its metabolites. These metabolic pathways are crucial for the clearance of this compound from the body and can influence its pharmacokinetics and toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed to skeletal muscle and neuronal tissues, where it exerts its effects . The compound is transported across cell membranes by passive diffusion and possibly through specific transporters, although these transporters have not been well-characterized . This compound and its metabolites are excreted mainly via urine and bile .

Subcellular Localization

The subcellular localization of this compound is primarily within the sarcoplasmic reticulum of skeletal muscle cells and the endoplasmic reticulum of neuronal cells . This localization is essential for its inhibitory effects on calcium release channels. This compound may also localize to other cellular compartments, depending on the presence of specific targeting signals or post-translational modifications .

Properties

IUPAC Name

1-[(E)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8,15H2,(H,17,19,20)/b16-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUTWFLSENWVIM-FRKPEAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163423
Record name Aminodantrolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14663-28-6
Record name Aminodantrolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminodantrolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINODANTROLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R97QNA0E19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the metabolic pathway of dantrolene, and how is aminodantrolene involved?

A1: Dantrolene is primarily metabolized through two pathways in the liver:

  1. Hepatic MFO System: Dantrolene undergoes hydroxylation by the hepatic mixed-function oxidase (MFO) system, resulting in the formation of hydroxydantrolene. This metabolite is subsequently conjugated with glucuronic acid or sulfate for excretion. [, ]
  2. Nitroreductase Pathway: Dantrolene is also metabolized by nitroreductase, leading to the formation of this compound. [, ] This pathway involves intermediates that can undergo glucuronide and mercapturic acid conjugation, with the latter serving as a detoxification mechanism for electrophilic metabolites. [, ]

Q2: How does this compound impact the hepatic MFO system, and what is the significance of this interaction?

A2: this compound demonstrates inhibitory effects on the hepatic MFO system. [, ] This inhibition can potentially influence the metabolism of other drugs metabolized by this system, leading to drug interactions. Interestingly, acetylation of this compound negates its inhibitory effects on the hepatic MFO system. [, ] This suggests that the acetylation status of this compound could play a role in modulating its pharmacological and toxicological properties.

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